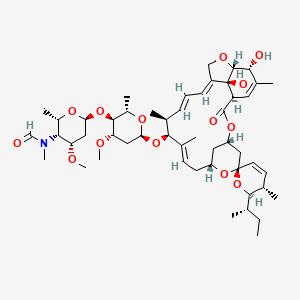
(4''R)-5-O-Demethyl-4''-deoxy-4''-(formylmethylamino)avermectin A1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in both agricultural and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a typically involves the modification of the parent avermectin compound. The process includes selective demethylation, deoxygenation, and formylmethylamination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of avermectin derivatives often involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is carefully controlled to maximize the production of the desired avermectin component, which is then extracted and purified before undergoing further chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a involves binding to specific ion channels in the nervous system of invertebrates. This binding enhances the effects of the neurotransmitter glutamate, leading to increased chloride ion influx and hyperpolarization of the nerve cells. This results in paralysis and death of the target organism .
Comparación Con Compuestos Similares
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic properties.
Abamectin: Used primarily in agriculture as an insecticide.
Doramectin: Employed in veterinary medicine for parasite control.
Uniqueness
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives .
Propiedades
Fórmula molecular |
C50H75NO14 |
|---|---|
Peso molecular |
914.1 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-N-methylformamide |
InChI |
InChI=1S/C50H75NO14/c1-12-27(2)45-30(5)18-19-49(65-45)24-36-21-35(64-49)17-16-29(4)44(28(3)14-13-15-34-25-58-47-43(53)31(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(33(8)60-41)63-40-22-38(56-10)42(32(7)59-40)51(9)26-52/h13-16,18-20,26-28,30,32-33,35-47,53,55H,12,17,21-25H2,1-11H3/b14-13+,29-16+,34-15+/t27-,28-,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
Clave InChI |
BNYCLYCAMIDELK-OCAZNRKKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)N(C)C=O)OC)OC)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)N(C)C=O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)

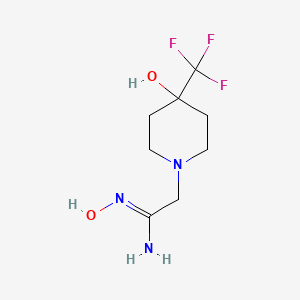
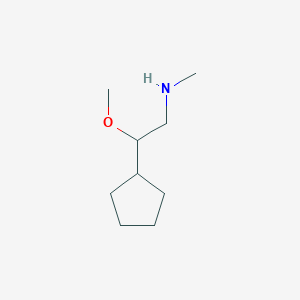
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

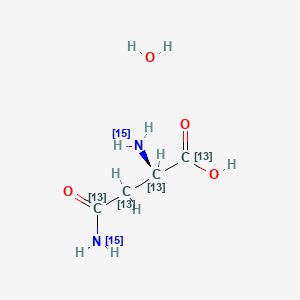

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)


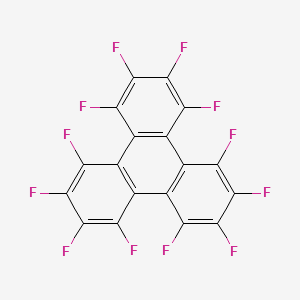
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
